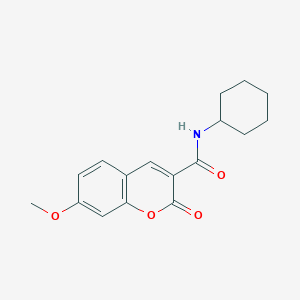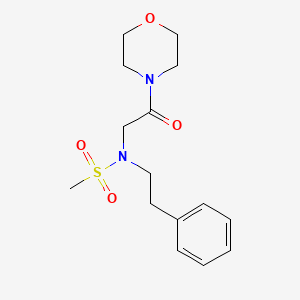
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thienyl-substituted acrylamide derivative that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. In
Wissenschaftliche Forschungsanwendungen
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a potent inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme has potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Another area of interest is the potential anti-cancer activity of this compound. Several studies have shown that 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that this compound inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. Another proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide have been reported. For example, this compound has been shown to decrease the activity of carbonic anhydrase in vitro, which could have implications for the regulation of acid-base balance in the body. In addition, this compound has been shown to induce apoptosis in cancer cells, which could have implications for the development of new anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide in lab experiments is its potency as an inhibitor of certain enzymes and its potential anti-cancer activity. This compound could be useful in the development of new drugs for the treatment of conditions such as glaucoma, epilepsy, and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and use of appropriate safety precautions are necessary to minimize the risk of exposure to this compound.
Zukünftige Richtungen
There are several future directions for research on 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as glaucoma, epilepsy, and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity as an inhibitor of certain enzymes and as an anti-cancer agent.
Another area of interest is the investigation of the potential toxicity of this compound and its effects on the environment. Studies are needed to determine the potential risks associated with the use of this compound in lab experiments and to develop appropriate safety guidelines for handling and disposal.
Conclusion:
In conclusion, 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with the use of this compound in scientific research.
Synthesemethoden
The synthesis of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been described in several research articles. One common method involves the reaction of 2-thienylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiomorpholine to form the thiomorpholinylcarbonothioyl derivative. Finally, the acrylamide moiety is introduced by reacting the thiomorpholinylcarbonothioyl derivative with acryloyl chloride. The resulting compound can be purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(E)-N-(thiomorpholine-4-carbothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS3/c15-11(4-3-10-2-1-7-18-10)13-12(16)14-5-8-17-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQGISDQEHZFCR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)



